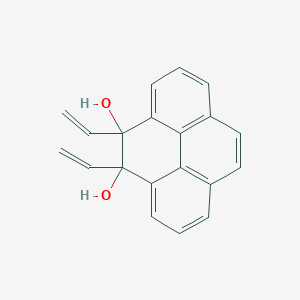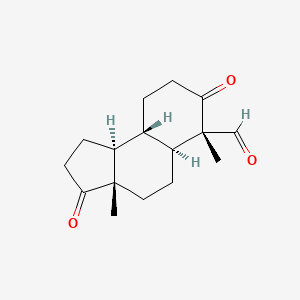
Des-(Cyclohexa-2,5-dien-1-one) Boldenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(Cyclohexa-2,5-dien-1-one) Boldenone is a synthetic compound with the molecular formula C16H22O3 and a molecular weight of 262.35 g/mol . It is a derivative of Boldenone, an anabolic steroid, and is characterized by the absence of the cyclohexa-2,5-dien-1-one moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Des-(Cyclohexa-2,5-dien-1-one) Boldenone involves several steps. One common method includes the reaction of Boldenone with specific reagents to remove the cyclohexa-2,5-dien-1-one group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Des-(Cyclohexa-2,5-dien-1-one) Boldenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Des-(Cyclohexa-2,5-dien-1-one) Boldenone has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and reactions of similar compounds.
Biology: It is used in biological studies to understand the effects of anabolic steroids on cellular processes.
Medicine: It is used in medical research to develop new therapeutic agents for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Des-(Cyclohexa-2,5-dien-1-one) Boldenone involves its interaction with androgen receptors. As an androgen, it binds to these receptors and regulates gene transcription, leading to various physiological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth and development .
Comparison with Similar Compounds
Des-(Cyclohexa-2,5-dien-1-one) Boldenone is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:
Boldenone: An anabolic steroid with a similar structure but includes the cyclohexa-2,5-dien-1-one group.
Testosterone: A natural androgen with a different structure but similar physiological effects.
Nandrolone: An anabolic steroid with a different structure but similar anabolic properties.
This compound’s uniqueness lies in its modified structure, which may result in different biological activities and applications.
Properties
Molecular Formula |
C16H22O3 |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
(3aS,5aS,6S,9aS,9bS)-3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6-carbaldehyde |
InChI |
InChI=1S/C16H22O3/c1-15-8-7-12-10(11(15)4-6-13(15)18)3-5-14(19)16(12,2)9-17/h9-12H,3-8H2,1-2H3/t10-,11-,12-,15-,16+/m0/s1 |
InChI Key |
TYBPNVWHPMYBBH-PVIIJVKYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)C=O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


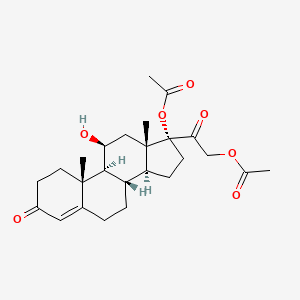
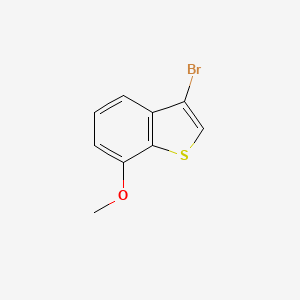
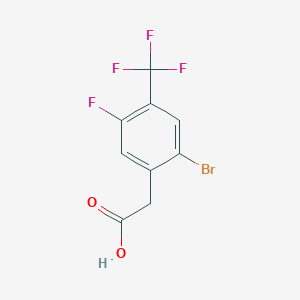
![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
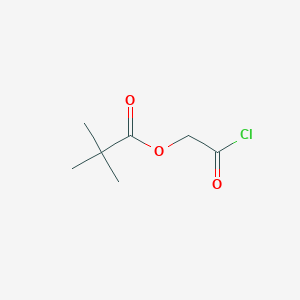
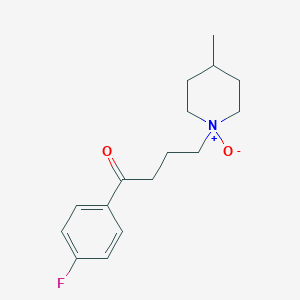
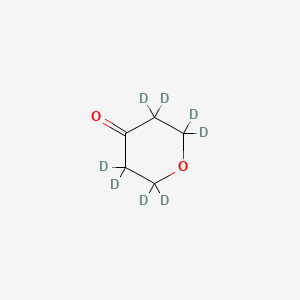
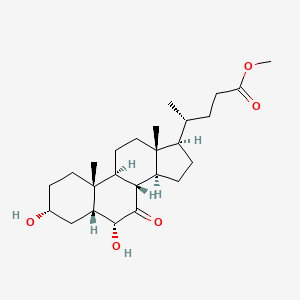
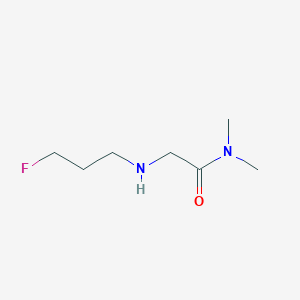
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
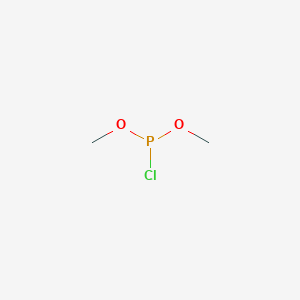
![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
